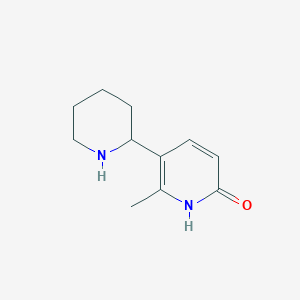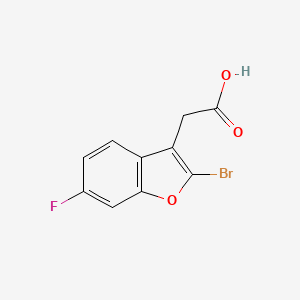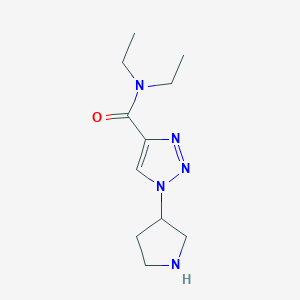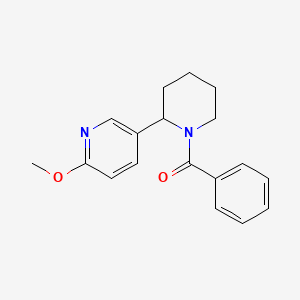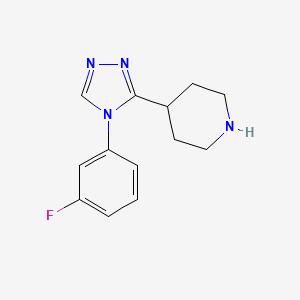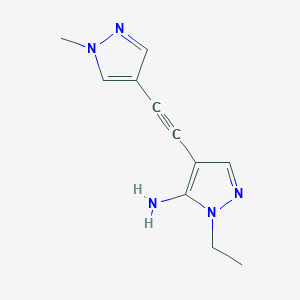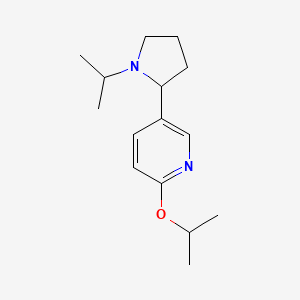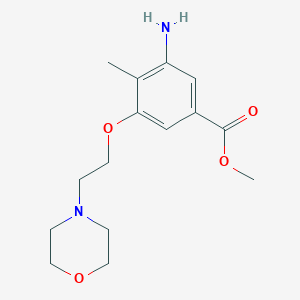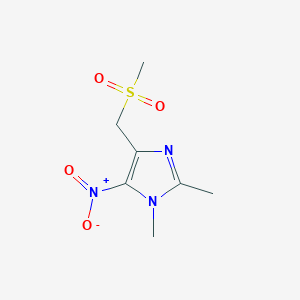
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the tosyl group. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually includes the methylation and phenylation of the amine group.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions include various substituted derivatives and ring-modified compounds, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylpyridin-2-amine: Lacks the tosyl and pyrrolidine groups, making it less complex.
N-Phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine: Similar structure but without the methyl group.
N-Methyl-N-phenyl-5-(pyrrolidin-2-yl)pyridin-2-amine: Lacks the tosyl group.
Uniqueness
N-Methyl-N-phenyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the tosyl and pyrrolidine groups, which confer specific chemical properties and potential biological activities that are not observed in simpler analogs.
Propiedades
Fórmula molecular |
C23H25N3O2S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C23H25N3O2S/c1-18-10-13-21(14-11-18)29(27,28)26-16-6-9-22(26)19-12-15-23(24-17-19)25(2)20-7-4-3-5-8-20/h3-5,7-8,10-15,17,22H,6,9,16H2,1-2H3 |
Clave InChI |
FNCBBXSTLRPMPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
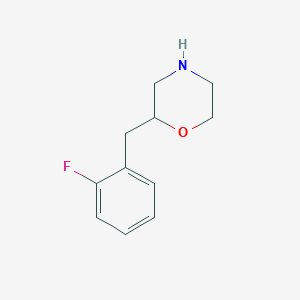
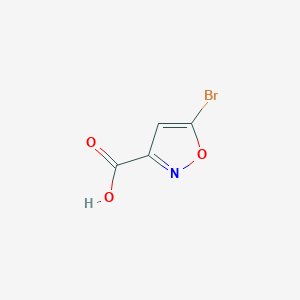
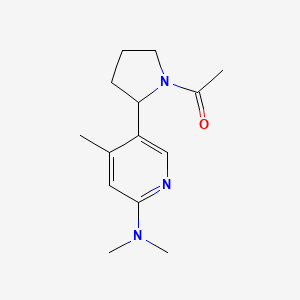
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
